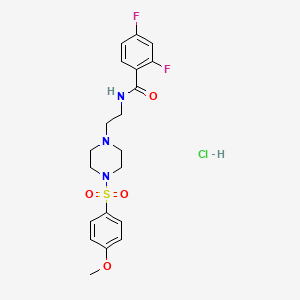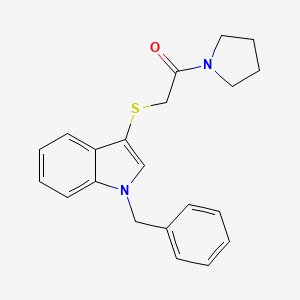
2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a benzyl group attached to an indole ring, which is further connected to a thioether and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could be:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Benzylation: The indole ring can be benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The benzylated indole can be reacted with a thiol compound to form the thioether linkage.
Pyrrolidine Addition: Finally, the thioether can be reacted with a pyrrolidine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group or the indole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The indole ring is known for its ability to engage in π-π stacking interactions, which could be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1H-indole: Lacks the thioether and pyrrolidine moieties.
1-(Pyrrolidin-1-yl)ethanone: Lacks the indole and benzyl groups.
2-(1H-Indol-3-yl)thioethanone: Lacks the benzyl and pyrrolidine groups.
Uniqueness
The combination of the indole, benzyl, thioether, and pyrrolidine groups in 2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone makes it unique, potentially offering a distinct set of chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(22-12-6-7-13-22)16-25-20-15-23(14-17-8-2-1-3-9-17)19-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSCHQYBHJHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)
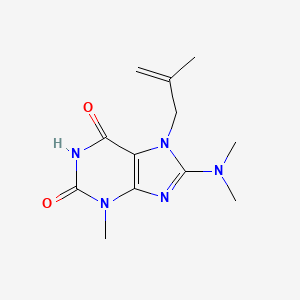
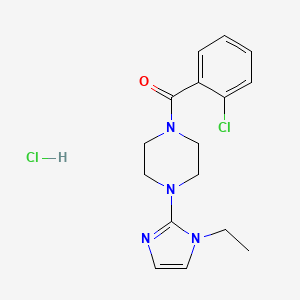
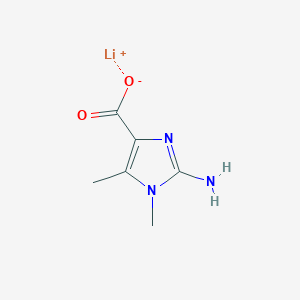
![4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2528846.png)
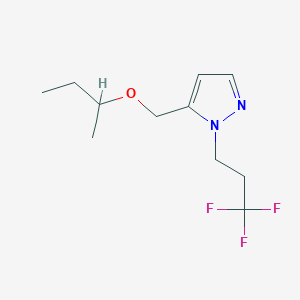
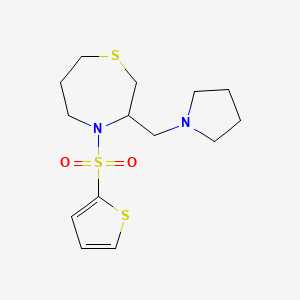
![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2528851.png)
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)
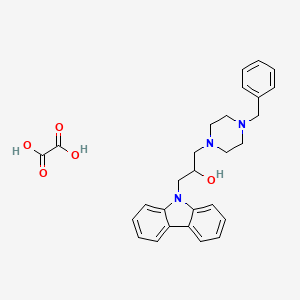
![ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B2528861.png)
